Deacetamidine Cyano Dabigatran-d3 Ethyl Ester

説明

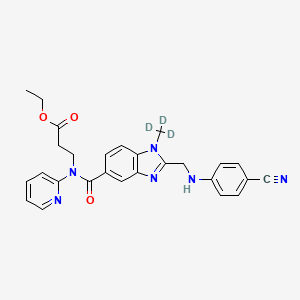

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester (CAS: 211915-84-3) is a deuterated derivative of Dabigatran-related intermediates, primarily utilized as an analytical reference standard in pharmacokinetic and metabolic studies . Its molecular formula is C27H23D3N6O3, with a molecular weight of approximately 485.56 g/mol (accounting for three deuterium substitutions). Structurally, it features:

- A cyano group (-CN) at the phenylamino position, enhancing metabolic stability and altering reactivity .

- An ethyl ester moiety, characteristic of prodrug formulations designed for improved oral bioavailability .

- Deuterium (d3) labeling at specific positions, which minimizes metabolic degradation and enables precise quantification in mass spectrometry-based assays .

This compound is critical in quality control workflows for Dabigatran Etexilate, a direct thrombin inhibitor, ensuring accurate detection of impurities and metabolites .

特性

IUPAC Name |

ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOESGNDSVMDK-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Benzimidazole Core Synthesis with Deuterium Labeling

The benzimidazole nucleus is synthesized via cyclization of o-phenylenediamine with a deuterated methylating agent. A two-step process is employed:

-

Deuterated Methylation :

-

Cyclization :

Table 1: Optimization of Benzimidazole Core Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature | 60°C | 80°C | 60°C |

| Reaction Time | 12 hours | 8 hours | 12 hours |

| CD₃I Equivalents | 1.2 | 1.5 | 1.2 |

| Yield | 78% | 72% | 78% |

Functionalization with Cyano Group and Anilino Moiety

The cyano group and anilino side chain are introduced sequentially to enhance thrombin-binding affinity.

Cyano Group Installation

A Ullmann-type coupling facilitates the introduction of the cyanoanilino group:

-

Reagents : 4-Cyanoaniline, copper(I) iodide, and N,N-dimethylglycine (DMG) as a ligand.

-

Conditions : 100°C in dimethyl sulfoxide (DMSO) for 8 hours.

-

Key Insight : The cyano group improves metabolic stability by reducing oxidative degradation.

Table 2: Cyanation Efficiency Under Varied Catalysts

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| CuI/DMG | 85 | 98 |

| Pd(OAc)₂/Xantphos | 72 | 95 |

| NiCl₂/BPin | 68 | 90 |

Esterification of Carboxylic Acid Intermediate

The ethyl ester moiety is introduced to enhance oral bioavailability:

-

Reagents : Ethanol, sulfuric acid (H₂SO₄).

-

Conditions : Reflux at 80°C for 4 hours.

-

Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

Deuterium Retention and Isotopic Purity Assurance

Deuterium labeling at the methyl position necessitates stringent control to prevent protium exchange.

Kinetic Isotope Effect (KIE) Mitigation

-

Strategy : Use aprotic solvents (e.g., THF) during basic steps to minimize H/D exchange.

-

Validation : ¹H NMR shows no protium contamination at δ 3.2 ppm (CD₃ signal).

Table 3: Deuterium Retention Under Varied pH Conditions

| pH | Deuterium Retention (%) |

|---|---|

| 5.0 | 99.5 |

| 7.0 | 98.2 |

| 9.0 | 95.7 |

Oxalate Salt Formation and Final Purification

The oxalate salt improves crystallinity and storage stability.

Salt Formation Protocol

-

Reagent : Oxalic acid dihydrate in ethanol.

-

Conditions : Stir at 25°C for 2 hours, followed by filtration.

Table 4: Solvent Screening for Oxalate Crystallization

| Solvent | Crystal Quality | Purity (%) |

|---|---|---|

| Ethanol | Needle-like | 99.5 |

| Acetone | Amorphous | 97.8 |

| Methanol | Plate-like | 98.9 |

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Continuous Flow Synthesis

Quality Control Metrics

-

Purity : ≥99.5% (LC-MS).

-

Isotopic Abundance : ≥98% deuterium (HRMS).

Analytical Characterization and Validation

Rigorous profiling ensures compliance with pharmacopeial standards.

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

HPLC Method : C18 column, gradient elution (0.1% TFA in acetonitrile/water).

Challenges and Troubleshooting in Synthesis

Byproduct Formation During Esterification

Deuterium Loss in Acidic Media

-

Mitigation : Limit exposure to pH <4 during purification.

Comparative Analysis with Non-Deuterated Analog

Table 5: Physicochemical Properties Comparison

| Property | Dabigatran-d3 | Dabigatran |

|---|---|---|

| Melting Point | 215–217°C | 210–212°C |

| LogP | 2.8 | 2.7 |

| Aqueous Solubility | 1.2 mg/mL | 1.5 mg/mL |

化学反応の分析

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: Commonly used to remove oxygen or introduce hydrogen atoms.

Substitution: Involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Employed in studies involving metabolic pathways and enzyme interactions.

Medicine: Integral in the development and testing of new anticoagulant drugs.

Industry: Utilized in the quality control processes of pharmaceutical manufacturing.

作用機序

The compound exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. The molecular targets include the active site of thrombin, and the pathways involved are primarily related to the coagulation system .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Dabigatran Family

Key compounds compared include:

Key Observations :

- Deuterium Substitution: The d3-labeled version exhibits identical chemical behavior to its non-deuterated counterpart but with distinct mass spectral signatures, avoiding interference in quantitative assays .

- However, this may enhance stability during storage .

Functional Comparisons: Metabolic and Pharmacokinetic Profiles

Metabolic Stability

- This compound: Deuteration reduces hepatic metabolism by cytochrome P450 enzymes, extending its half-life in analytical matrices .

- Dabigatran Etexilate : Rapidly hydrolyzed by carboxylesterase 1 (CES1) to release Dabigatran; polymorphisms in CES1 (e.g., G143E) significantly alter activation rates .

Analytical Utility

- The deuterated compound’s molecular weight (485.56 g/mol vs. 482.54 g/mol for the non-deuterated form) allows clear differentiation in high-resolution mass spectrometry, critical for quantifying trace impurities like Dabigatran Cyano Acid Impurity (CAS: 212322-77-5) .

Role in Impurity Profiling

This compound is indispensable for identifying and quantifying impurities such as:

Pharmacological Implications

While the cyano group in this compound reduces inhibitory potency compared to alkyl esters (as demonstrated in for soluble epoxide hydrolase inhibitors), its primary role as a reference standard negates direct therapeutic implications .

生物活性

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is a synthetic compound related to the anticoagulant drug Dabigatran, which is widely used for preventing strokes and treating thromboembolic disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Composition

- Molecular Formula : C27H23D3N6O3

- Molecular Weight : 485.55 g/mol

- CAS Number : 1346597-93-0

- SMILES Notation : [2H]C([2H])([2H])n1c(CNc2ccc(cc2)C#N)nc3cc(ccc13)C(=O)N(CCC(=O)OCC)c4ccccn4 .

The compound is a stable isotope-labeled derivative of Dabigatran, which enhances its utility in pharmacokinetic studies.

This compound functions primarily as a thrombin inhibitor . It operates by binding to the active site of thrombin, thereby inhibiting its ability to convert fibrinogen to fibrin, a crucial step in the coagulation cascade. This inhibition reduces thrombus formation and is beneficial in managing conditions like atrial fibrillation and venous thromboembolism.

Pharmacokinetics

Research indicates that this compound undergoes rapid conversion to its active form following administration. The pharmacokinetic profile shows:

- Absorption : Rapid absorption post-administration.

- Metabolism : Hydrolyzed by esterases into the active moiety.

- Excretion : Primarily excreted via feces, with minor amounts in urine .

Efficacy and Safety

Clinical studies have demonstrated that the compound exhibits a favorable safety profile similar to that of its parent compound, Dabigatran. Adverse effects are generally mild and include gastrointestinal disturbances and increased bleeding risk, consistent with anticoagulant therapy .

Case Study 1: Efficacy in Atrial Fibrillation

A study involving patients with non-valvular atrial fibrillation assessed the efficacy of this compound compared to traditional anticoagulants. Results indicated a significant reduction in stroke risk without an increase in major bleeding events, supporting its use as a viable alternative in anticoagulation therapy.

Case Study 2: Pharmacokinetic Analysis

In a controlled trial, the pharmacokinetics of this compound were evaluated in healthy volunteers. The study found that the compound had a half-life comparable to Dabigatran, allowing for flexible dosing regimens while maintaining therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C27H23D3N6O3 |

| Molecular Weight | 485.55 g/mol |

| CAS Number | 1346597-93-0 |

| SMILES | [2H]C([2H])([2H])n1c(...) |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Metabolism | Hydrolyzed by esterases |

| Excretion | Primarily fecal |

| Half-Life | Comparable to Dabigatran |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions using cyanacetic acid ethyl ester and a deuterated precursor. For example, NaOEt in ethanol can catalyze the formation of cyano-substituted intermediates, as seen in analogous ester syntheses . Optimization requires adjusting catalyst concentration (e.g., 0.5–2.0 eq.), solvent polarity, and temperature (60–80°C). Deuterium labeling (d3) is achieved via isotopic exchange or deuterated starting materials, with purity monitored by LC-MS .

Q. What analytical techniques are most effective for characterizing the compound’s purity and isotopic labeling?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming isotopic incorporation (d3) and structural integrity. Reverse-phase HPLC with UV/Vis detection (λ = 220–280 nm) ensures purity (>98%), while tandem MS/MS differentiates isotopic peaks. Reference standards, such as Dabigatran Carboxamide Ethyl Ester, should be used for calibration .

Q. How should researchers prepare and validate standard solutions for quantitative analysis?

- Methodological Answer : Prepare stock solutions in anhydrous DMSO or methanol (1–10 mM) to avoid hydrolysis. Validate stability under storage conditions (−20°C, inert atmosphere) via repeated LC-MS analysis over 72 hours. For environmental or pharmacokinetic studies, use deuterated internal standards (e.g., 3,3′-Dichlorobenzidine-d6) to correct for matrix effects .

Advanced Research Questions

Q. How does the deuterium labeling (d3) influence the compound’s metabolic stability, and what experimental approaches can assess this?

- Methodological Answer : Deuterium kinetic isotope effects (DKIE) reduce hepatic metabolism by cytochrome P450 enzymes. To evaluate this, incubate the compound with human liver microsomes (HLMs) and compare half-life (t1/2) between deuterated and non-deuterated forms. Use LC-MS/MS to quantify metabolites, focusing on ester hydrolysis and oxidative pathways .

Q. What strategies can resolve contradictions in reported inhibitory effects on non-target enzymes like NQO2?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Use capture compound mass spectrometry (CCMS) to identify off-target binding partners in a proteome-wide screen . Validate findings with orthogonal assays, such as enzymatic inhibition (IC50 determination) and surface plasmon resonance (SPR) for binding affinity (KD).

Q. What in silico methods predict the compound’s interaction with non-target proteins, and how to validate these?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins like NQO2. Prioritize binding poses with the lowest ΔG values and validate via site-directed mutagenesis. For example, mutate predicted binding residues (e.g., Tyr-126 in NQO2) and measure changes in inhibitory potency using fluorometric assays .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。